molecular formula C9H17N4O13P3 B12082923 2'-Amino-2'-deoxycytidine-5'-triphosphate

2'-Amino-2'-deoxycytidine-5'-triphosphate

Cat. No.: B12082923
M. Wt: 482.17 g/mol
InChI Key: WNVZQYHBHSLUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Amino-2’-deoxycytidine-5’-triphosphate is a nucleoside analogue that mimics the natural substrate for the enzyme 2’-deoxycytidine-5’-triphosphate. This compound is known for its role as an inhibitor of viral RNA polymerase, making it a significant molecule in the field of antiviral research .

Chemical Reactions Analysis

2’-Amino-2’-deoxycytidine-5’-triphosphate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include specific protecting groups, deprotecting agents, and various organic solvents. Major products formed from these reactions include derivatives of the original compound with modified functional groups.

Mechanism of Action

The mechanism of action of 2’-Amino-2’-deoxycytidine-5’-triphosphate involves binding to the active site of viral RNA polymerases. The alteration of the substrate-binding site required to accommodate the 2’-amino group leads to a rearrangement of the polymerase active site and a disruption of the coordination shells of the active-site metal ions . This binding prevents the enzyme from synthesizing RNA, thereby inhibiting viral replication.

Properties

Molecular Formula

C9H17N4O13P3

Molecular Weight

482.17 g/mol

IUPAC Name

[[4-amino-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H17N4O13P3/c10-5-1-2-13(9(15)12-5)8-6(11)7(14)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,14H,3,11H2,(H,19,20)(H,21,22)(H2,10,12,15)(H2,16,17,18)

InChI Key

WNVZQYHBHSLUHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.